molecular formula C19H28N2O4 B2932123 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide CAS No. 2034606-15-8

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide

Cat. No.: B2932123
CAS No.: 2034606-15-8
M. Wt: 348.443
InChI Key: IRZDYZSDYFUZDD-UHFFFAOYSA-N
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Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide is a synthetic oxalamide derivative characterized by a hybrid structure combining cyclohexenyl, hydroxypropyl, and dimethylfuran moieties. Oxalamides are known for their versatility in medicinal chemistry and flavoring applications due to their ability to act as bidentate ligands or receptor agonists. Its synthesis likely follows standard amidation protocols, as seen in analogous oxalamides .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-13-12-16(14(2)25-13)17(22)9-11-21-19(24)18(23)20-10-8-15-6-4-3-5-7-15/h6,12,17,22H,3-5,7-11H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZDYZSDYFUZDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NCCC2=CCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with several functional groups that may influence its biological activity.

PropertyValue
Molecular Formula C22H31N3O6
Molecular Weight 465.6 g/mol
CAS Number 872880-77-8

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the furan moiety is particularly relevant, as it has been associated with the scavenging of free radicals, which can protect cells from oxidative stress.

Anti-inflammatory Effects

Studies have suggested that oxalamides can inhibit pro-inflammatory pathways. The structural components of this compound may contribute to its ability to modulate inflammatory responses, potentially making it useful in treating conditions characterized by inflammation.

Anticancer Potential

Preliminary studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms may involve apoptosis induction and cell cycle arrest. Further research is needed to establish the efficacy of this compound against cancer.

Study 1: Antioxidant Evaluation

A study evaluated the antioxidant potential of structurally similar oxalamides using DPPH and ABTS assays. Results indicated a significant reduction in free radicals, suggesting potential applications in preventing oxidative damage in cells.

Study 2: Anti-inflammatory Assessment

In vitro studies on the anti-inflammatory properties of similar compounds demonstrated inhibition of COX enzymes, which are pivotal in the inflammatory process. This suggests that this compound may also exhibit similar effects.

Research Findings

Recent publications have focused on synthesizing derivatives of this compound and evaluating their biological activities. Notable findings include:

  • Structure-Activity Relationship (SAR) : Variations in substituents on the oxalamide backbone significantly affect biological activity.
  • Pharmacokinetics : Studies suggest favorable absorption and distribution characteristics in preliminary models.
  • Toxicity Profiles : Initial toxicity assessments indicate a need for further investigation into safety profiles at therapeutic doses.

Comparison with Similar Compounds

Key Observations :

  • The dimethylfuran and hydroxypropyl groups introduce steric and electronic effects distinct from the methoxy or halogenated motifs in analogs.

Pharmacological and Metabolic Comparison

Receptor Affinity and Potency

  • S336 (CAS 745047-53-4) is a potent umami receptor agonist (TAS1R1/TAS1R3) with applications in flavor enhancement . Its pyridyl and methoxybenzyl groups optimize receptor binding, whereas the target compound’s furan and cyclohexene substituents may shift selectivity toward alternative targets.
  • Piperazine-linked oxalamides (e.g., compounds 10 and 11 ) exhibit affinity for serotonin or dopamine receptors due to their piperazine cores, a feature absent in the target compound.

Metabolic Stability

  • Oxalamides like S336 and N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide show rapid hepatic metabolism but resist amide hydrolysis, as demonstrated in rat hepatocyte studies .
  • The target compound’s hydroxypropyl group may increase susceptibility to oxidative metabolism compared to analogs with ether or alkyl chains.

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